molecular formula C14H10F3N3O3S B8745495 ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate

ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate

Cat. No. B8745495
M. Wt: 357.31 g/mol
InChI Key: VJMJNFSEYLIRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H10F3N3O3S and its molecular weight is 357.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate

Molecular Formula

C14H10F3N3O3S

Molecular Weight

357.31 g/mol

IUPAC Name

ethyl 2-[5-(furan-2-yl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H10F3N3O3S/c1-2-22-12(21)8-7-24-13(18-8)20-9(10-4-3-5-23-10)6-11(19-20)14(15,16)17/h3-7H,2H2,1H3

InChI Key

VJMJNFSEYLIRJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 28 (268 mg, 1.431 mmol) was added 4N HCl in dioxane (3.6 mL, 14.3 mmol) and 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (0.23 mL, 1.6 mmol). The resulting suspension was allowed to stir for 16 h at 100° C. Ethanol (1.4 mL) was added, and the mixture was stirred for 4 h at 100° C. Solvent was evaporated and the residue was purified by silica gel column chromatography with gradient of EtOAc (10-20%) in hexanes to afford 29 (203 mg, 20%) as an orange solid. LRMS (ESI): calc. 357.0; found 358.1 (MH)+.
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.